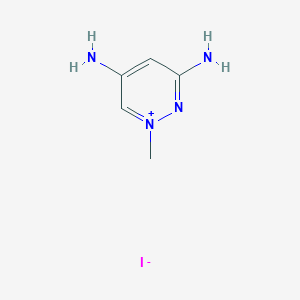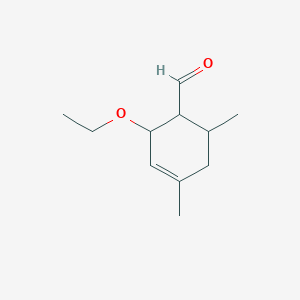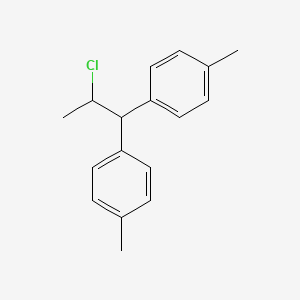![molecular formula C10H11NS2 B14603479 N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine CAS No. 59753-71-8](/img/structure/B14603479.png)
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a dithietane ring and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 4-methylbenzylamine with carbon disulfide and an appropriate oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The dithietane ring may also interact with biological membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-thione
- N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-amine
- N-[(4-Methylphenyl)methyl]-1,3-dithietane-2-oxide
Uniqueness
N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine is unique due to the presence of both the imine group and the dithietane ring, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
59753-71-8 |
|---|---|
Formule moléculaire |
C10H11NS2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-1,3-dithietan-2-imine |
InChI |
InChI=1S/C10H11NS2/c1-8-2-4-9(5-3-8)6-11-10-12-7-13-10/h2-5H,6-7H2,1H3 |
Clé InChI |
UDIDZHXYOXLSJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN=C2SCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)





![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)




